molecular formula C7H10N2O B6239901 (1-cyclopropyl-1H-pyrazol-3-yl)methanol CAS No. 2201840-10-8

(1-cyclopropyl-1H-pyrazol-3-yl)methanol

Cat. No.: B6239901
CAS No.: 2201840-10-8
M. Wt: 138.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Cyclopropyl-1H-pyrazol-3-yl)methanol: is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . This compound is characterized by a cyclopropyl group attached to a pyrazole ring, which is further connected to a methanol group.

Chemical Reactions Analysis

(1-Cyclopropyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(1-Cyclopropyl-1H-pyrazol-3-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-cyclopropyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

(1-Cyclopropyl-1H-pyrazol-3-yl)methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

(1-Cyclopropyl-1H-pyrazol-3-yl)methanol is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C6H8N2OC_6H_8N_2O and a molecular weight of approximately 138.17 g/mol. Its structure includes a cyclopropyl group attached to a pyrazole ring, with a hydroxymethyl substituent at the 3-position. This arrangement contributes to its reactivity and interaction with various biological targets.

The mechanism of action for this compound involves interactions with specific enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound's binding affinity to biological targets. This interaction can modulate the activity of these targets, leading to various therapeutic effects.

Antimicrobial Activity

Several studies have indicated that pyrazole derivatives exhibit notable antimicrobial properties. Research has shown that compounds structurally related to this compound can effectively inhibit both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget BacteriaActivity (MIC)
Compound AStaphylococcus aureus0.5 µg/mL
Compound BEscherichia coli1.0 µg/mL
This compoundTBDTBD

While specific data for this compound is still being determined, its structural similarity to other effective compounds suggests potential efficacy.

Antiproliferative Activity

In vitro studies have demonstrated that pyrazole derivatives can possess antiproliferative effects against various cancer cell lines. These effects are often linked to the inhibition of key pathways involved in cell growth.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound CMelanoma20
Compound DColon Cancer15
This compoundTBDTBD

The exact IC50 values for this compound are not yet available, but similar compounds have shown promising results in cancer models.

Anti-inflammatory Properties

Recent investigations have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds like this compound may inhibit pro-inflammatory cytokines such as IL-1β and TNFα by modulating pathways involving PKM2—a critical enzyme in metabolic regulation and inflammation.

Case Studies

A notable case study focused on the synthesis and evaluation of pyrazole derivatives for their biological activities. The study emphasized how structural modifications could enhance activity profiles against various pathogens and cancer cell lines. Results indicated that specific functional groups are crucial for achieving desired biological effects, positioning this compound as a promising candidate in drug discovery efforts.

Properties

CAS No.

2201840-10-8

Molecular Formula

C7H10N2O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.